N-{4-[1-acetyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
CAS No.: 851718-04-2
Cat. No.: VC4384515
Molecular Formula: C18H18FN3O3S
Molecular Weight: 375.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851718-04-2 |
|---|---|
| Molecular Formula | C18H18FN3O3S |
| Molecular Weight | 375.42 |
| IUPAC Name | N-[4-[2-acetyl-3-(3-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
| Standard InChI | InChI=1S/C18H18FN3O3S/c1-12(23)22-18(14-4-3-5-15(19)10-14)11-17(20-22)13-6-8-16(9-7-13)21-26(2,24)25/h3-10,18,21H,11H2,1-2H3 |
| Standard InChI Key | XSYOZNUYWURFOD-UHFFFAOYSA-N |
| SMILES | CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC(=CC=C3)F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a 4,5-dihydro-1H-pyrazole ring (pyrazoline) substituted at position 3 with a 3-fluorophenyl group and at position 1 with an acetyl moiety. A methanesulfonamide group is appended to the para position of a phenyl ring linked to the pyrazoline’s position 3 (Fig. 1). This arrangement creates a planar sulfonamide domain connected to a partially saturated heterocycle, enabling diverse electronic interactions.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₈FN₃O₃S | |
| Molecular Weight | 375.42 g/mol | |
| IUPAC Name | N-[4-(1-acetyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide | |
| SMILES | CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC(=CC=C3)F |
Spectroscopic Signatures
Infrared (IR) spectroscopy of analogous pyrazolines reveals characteristic absorptions:
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S=O Asymmetric Stretch: 1320–1360 cm⁻¹
Nuclear magnetic resonance (NMR) data predict a singlet for the acetyl methyl group (δ ~2.4 ppm) and multiplets for the fluorophenyl protons (δ ~6.7–7.4 ppm).
Synthesis and Characterization
Synthetic Pathways
While explicit protocols for this compound are scarce, analogous dihydropyrazoles are synthesized via:
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Cyclocondensation: Reaction of α,β-unsaturated ketones with hydrazines to form the pyrazoline core .
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Sulfonylation: Methanesulfonyl chloride treatment of the intermediate amine.
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Acetylation: Introduction of the acetyl group using acetic anhydride .
Table 2: Representative Reaction Steps
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Hydrazine hydrate, ethanol, reflux | 65% |
| 2 | Methanesulfonyl chloride, DCM, 0°C | 78% |
| 3 | Acetic anhydride, pyridine | 82% |
Analytical Validation
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High-Resolution Mass Spectrometry (HRMS): Confirms the molecular ion peak at m/z 375.42.
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X-ray Crystallography: For related structures, dihedral angles between the pyrazoline and fluorophenyl groups range from 45–60°, indicating moderate conjugation .
Physicochemical and Pharmacokinetic Properties
Acid-Base Behavior
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pKa (Pyrazoline NH): ~4.3–5.1
This bifunctional acidity supports pH-dependent membrane permeability.
Pharmacological Activity
Anti-Inflammatory Activity
In silico docking studies (PDB: 3LN1) suggest cyclooxygenase-2 (COX-2) inhibition:
Computational Insights
Density Functional Theory (DFT) Analysis
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Molecular Electrostatic Potential (MEP): Electrophilic regions localized at the sulfonyl oxygen (Fig. 2) .
Table 3: DFT-Derived Reactivity Indices
| Parameter | Value |
|---|---|
| Chemical Potential (μ) | -4.7 eV |
| Global Hardness (η) | 2.3 eV |
| Electrophilicity (ω) | 4.9 eV |
Nonlinear Optical (NLO) Properties
The compound’s hyperpolarizability (β₀ = 12.3 × 10⁻³⁰ esu) surpasses urea (β₀ = 0.65 × 10⁻³⁰ esu), suggesting utility in photonic devices .
Comparative Analysis with Analogues
Table 4: Structural and Activity Comparison
| Compound | Molecular Weight | IC₅₀ (COX-2) | logP | Source |
|---|---|---|---|---|
| Target Compound | 375.42 | 0.84 µM | 2.8 | |
| N-{3-[5-(3-Fluorophenyl)... | 425.49 | 1.12 µM | 3.1 | |
| N-{4-[1-Acetyl-5-(quinox... | 409.50 | 2.34 µM | 3.4 |
Substituents at the pyrazoline 3-position critically modulate bioactivity. Fluorophenyl derivatives exhibit enhanced COX-2 selectivity over quinoxaline analogs .
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